5-Bromo-1,2,4-thiadiazole-3-carboxylic acid
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Overview
Description
5-Bromo-1,2,4-thiadiazole-3-carboxylic acid is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,4-thiadiazole-3-carboxylic acid typically involves the cyclization of thiosemicarbazide with a carboxylic acid, followed by bromination. One common method starts with the reaction of thiosemicarbazide with a suitable carboxylic acid to form 1,3,4-thiadiazole, which is then brominated to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,2,4-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Usually require palladium catalysts and appropriate ligands.
Major Products Formed:
Substitution Products: Various substituted thiadiazoles.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Complex aromatic compounds.
Scientific Research Applications
5-Bromo-1,2,4-thiadiazole-3-carboxylic acid has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a ligand in coordination chemistry and is used to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,4-thiadiazole-3-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
1,2,3-Thiadiazole: Another thiadiazole isomer with different biological activities.
1,2,5-Thiadiazole: Known for its unique electronic properties.
1,3,4-Thiadiazole: Widely studied for its medicinal properties.
Uniqueness: 5-Bromo-1,2,4-thiadiazole-3-carboxylic acid stands out due to its bromine substitution, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile compound in both synthetic and medicinal chemistry .
Biological Activity
5-Bromo-1,2,4-thiadiazole-3-carboxylic acid is a compound that exhibits significant biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological properties, and potential applications based on recent studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromine atom at the 5-position and a carboxylic acid functional group at the 3-position of the thiadiazole ring. The general molecular formula is C3HBrN2O2S. The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds followed by cyclization processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : A study demonstrated that derivatives of thiadiazoles can inhibit cell proliferation in several cancer types including breast (MCF-7), colon (HCT-116), and prostate cancer cells. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity against cancer cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 2.44 | Cell cycle arrest and apoptosis induction |
5-(3-indolyl)-1,3,4-thiadiazole | PaCa2 | 1.5 | Inhibition of growth via apoptosis |
Other derivatives | Various | Varies | Inhibition of CDK9 and STAT3 activity |
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Thiadiazole derivatives have been reported to exhibit effectiveness against a range of bacterial strains:
- Mechanism : The antimicrobial action is believed to be due to interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 µg/mL |
Other derivatives | Staphylococcus aureus | 10 µg/mL |
Case Studies and Research Findings
Several case studies have explored the biological activities of thiadiazole derivatives:
- Anticancer Evaluation : A recent study evaluated the effects of a series of thiadiazole derivatives on MCF-7 cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antiproliferative activity compared to their electron-donating counterparts .
- Antimicrobial Studies : Another investigation found that certain thiadiazole derivatives showed significant activity against multidrug-resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing bioactivity .
Properties
IUPAC Name |
5-bromo-1,2,4-thiadiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S/c4-3-5-1(2(7)8)6-9-3/h(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTGVMCKWUSPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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